Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)-
Overview
Description
Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a morpholine ring, and an ethanone group
Preparation Methods
The synthesis of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine, using reagents like carboxylic anhydrides or acid chlorides.
Thioether Formation: The thieno[2,3-d]pyrimidine core is then reacted with a thiol derivative to form the thioether linkage.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent due to its ability to inhibit specific bacterial enzymes. It is being explored for its use in developing new antibiotics.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: Its interactions with various biological targets are being studied to understand its potential as a therapeutic agent for diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts bacterial protein synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, making it a potent inhibitor.
Comparison with Similar Compounds
Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- can be compared with other thienopyrimidine derivatives, such as:
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: This compound shares a similar core structure but lacks the morpholine ring, which may affect its biological activity and chemical reactivity.
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone: This derivative has a thienyl group instead of a morpholine ring, which may influence its interactions with biological targets.
The presence of the morpholine ring in Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)- enhances its solubility and potentially its bioavailability, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-9-10(2)21-14-12(9)13(15-8-16-14)20-7-11(18)17-3-5-19-6-4-17/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCJBMMSTUZYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144171 | |
Record name | 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57255607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315710-79-3 | |
Record name | 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315710-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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